2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
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Overview
Description
2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is an organic compound with the molecular formula C12H11BrN2O3. This compound is notable for its unique structure, which includes a quinoline moiety substituted with a bromine atom and an amino acid side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid typically involves multi-step organic reactions.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline moiety. The bromine atom and amino acid side chain may enhance its binding affinity and specificity to these targets, leading to its observed biological effects .
Comparison with Similar Compounds
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in functional groups, leading to varied applications and properties.
Uniqueness: The presence of the bromine atom in 2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity. This unique feature makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H11BrN2O3 |
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Molecular Weight |
311.13 g/mol |
IUPAC Name |
2-amino-3-(6-bromo-2-oxo-1H-quinolin-4-yl)propanoic acid |
InChI |
InChI=1S/C12H11BrN2O3/c13-7-1-2-10-8(5-7)6(4-11(16)15-10)3-9(14)12(17)18/h1-2,4-5,9H,3,14H2,(H,15,16)(H,17,18) |
InChI Key |
QWUOQVLEQGDJAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)N2)CC(C(=O)O)N |
Origin of Product |
United States |
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